molecular formula C6H4(CH3)2<br>C8H10<br>C8H10 B151628 p-Xylene CAS No. 106-42-3

p-Xylene

Cat. No. B151628
CAS RN: 106-42-3
M. Wt: 106.16 g/mol
InChI Key: URLKBWYHVLBVBO-UHFFFAOYSA-N
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Description

p-Xylene is a significant chemical used in the production of polyethylene terephthalate (PET), which finds applications in polyester fibers, films, and bottles. The interest in sustainable production from biomass has been growing due to its large volume usage and the need for more environmentally friendly manufacturing processes .

Synthesis Analysis

Several methods for synthesizing p-xylene have been explored. One approach involves the Diels–Alder cycloaddition of 2,5-dimethylfuran and ethylene, followed by dehydration, which has achieved a p-xylene yield of up to 97% using P-containing zeolite Beta catalysts . Another method reported the synthesis of p-xylene using ethylene as the sole feedstock, which involves the conversion of hexene to 2,4-hexadiene and then a Diels-Alder reaction with ethylene to form 3,6-dimethylcyclohexene, which is dehydrogenated to p-xylene .

Molecular Structure Analysis

The molecular structure of p-xylene has been extensively studied. For instance, the structure of di-p-xylylene, a polymerization product from p-xylene, was determined by X-ray diffraction . Additionally, the vibrational, electronic, and spectroscopic properties of p-xylene and its halogen-substituted derivatives have been analyzed using DFT studies, revealing insights into the stability and reactivity of these compounds .

Chemical Reactions Analysis

p-Xylene undergoes various chemical reactions, including photooxygenation in the presence of oxygen and photoirradiation of certain ion derivatives, yielding products like p-tolualdehyde and hydrogen peroxide . The chemical vapor deposition (CVD) process has been used to synthesize poly(p-xylylene) and its derivatives, with the pyrolysis of diesters leading to the formation of 1,4-quinodimethane .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-xylene and its derivatives have been characterized through various studies. For example, the structure of poly(cyano-p-xylylene) was found to be highly crystalline with a monoclinic unit cell, and its orientation can be maintained even after significant drawing . Epitaxial synthesis of poly(p-xylylene) on different substrates has shown that the orientation and growth planes of the polymer are influenced by the substrate used . The crystalline transitions of poly-p-xylylene have been characterized by techniques such as X-ray and electron diffraction, revealing the existence of alpha and beta polymorphs .

Scientific Research Applications

Renewable p-Xylene Production

p-Xylene is used for producing polyethylene terephthalate (PET), a polymer with widespread applications in polyester fibers, films, and bottles. Research has focused on producing renewable p-Xylene from biomass feedstocks. Cho et al. (2017) reported a process using P-containing zeolite Beta as a catalyst, achieving a p-xylene yield of 97%, which is higher than previous methods (Cho et al., 2017). Mahmoud (2018) found that NaX zeolite catalyzes the conversion of 2,5-dimethylfuran (DMF) and ethylene to p-xylene with 91% selectivity at 30% conversion, demonstrating the significant role of catalyst properties in p-xylene production (Mahmoud, 2018).

Biomass-Derived Renewable Aromatics

Maneffa et al. (2016) highlighted the importance of p-xylene in the manufacture of PET and the growing interest in producing this chemical sustainably from biomass sources. They reviewed various catalytic routes and the outlook for commercialization, identifying methanol-to-aromatics (MTA), ethanol dehydration, ethylene dimerization, furan cycloaddition, and catalytic fast pyrolysis as potential pathways (Maneffa et al., 2016).

Advances in Production and Separation

Shi et al. (2021) reviewed the advances in the production and separation of xylene isomers, focusing on the p-xylene market's growth driven by the textile industry's demand for polyester fibers. They discussed improvements in catalysts, adsorbents, advanced materials, and processes, particularly highlighting Simulated Moving Bed technology for p-xylene separation (Shi et al., 2021).

Environmental and Safety Concerns

Zhang et al. (2015) studied the detonation and deflagration characteristics of p-xylene/gaseous hydrocarbon fuels/air mixtures, highlighting the fire and explosion hazards in its production process. Their findings offer insights into the safety measures needed in p-xylene manufacturing facilities (Zhang et al., 2015).

High-Value Chemical Derivatives

Li et al. (2019) demonstrated the highly selective oxidation of p-xylene to 4-hydroxymethylbenzoic acid under mild conditions using Cu-MOF as a catalyst. This process represents an efficient method to transform p-xylene into value-added compounds (Li et al., 2019).

Safety And Hazards

Exposure to high levels of p-Xylene vapors can lead to drowsiness and dizziness, and contact exposure to the skin and eyes may result in dry skin, redness, and irritation . If swallowed and then coughed up and inhaled into the lungs, p-Xylene can cause lung damage or chemical pneumonia .

Future Directions

The renewable synthesis of p-Xylene from biomass-derived carbohydrates has been reviewed . The existing literature on the catalytic production of p-Xylene from DMF and ethylene are summarized, and future directions on this research have been proposed .

properties

IUPAC Name

1,4-xylene
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InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3
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InChI Key

URLKBWYHVLBVBO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C
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Molecular Formula

C8H10, Array
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Related CAS

25951-90-0
Record name Benzene, 1,4-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID2021868
Record name p-Xylene
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Molecular Weight

106.16 g/mol
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Physical Description

P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56 °F. (USCG, 1999), Liquid, Colorless solid at low temperature; mp = 13-14 deg C; [Merck Index] Colorless liquid with a sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. [Note: A solid below 56 °F.]
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Boiling Point

280.9 °F at 760 mmHg (NTP, 1992), 138.3 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 138 °C, 281 °F
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Flash Point

81 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (Closed cup), 27 °C c.c., 81 °F
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Solubility

Insoluble. (NTP, 1992), In water, 1.62X10+2 mg/L at 25 °C, In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C), Miscible in alcohol, ether, acetone, benzene; soluble in chloroform, Solubility in water: none, 0.02%
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Density

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86104 at 20 °C/4 °C, Critical density: 2.64 mmol/cu cm; Critical volume: 379.0 cu cm/mol, Relative density (water = 1): 0.86, 0.86
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 81.1 °F (NTP, 1992), 8.84 [mmHg], 8.84 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 9 mmHg
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Product Name

P-Xylene

Color/Form

Colorless plates or prisms at low temp, Colorless liquid [Note: A solid below 56 degrees F], Color: Saybolt units +30 (research, pure & technical grades)

CAS RN

106-42-3
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/ZE280DE8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

55.9 °F (NTP, 1992), 13.3 °C, 13 °C, 56 °F
Record name P-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9181
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0670.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
74

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Xylene
Reactant of Route 2
p-Xylene
Reactant of Route 3
p-Xylene
Reactant of Route 4
p-Xylene
Reactant of Route 5
p-Xylene
Reactant of Route 6
p-Xylene

Citations

For This Compound
178,000
Citations
TW Lyons, D Guironnet, M Findlater… - Journal of the American …, 2012 - ACS Publications
As oil supplies dwindle, there is a growing need to develop new routes to chemical intermediates that utilize alternative feedstocks. We report here a synthesis of para-xylene, one of the …
Number of citations: 125 pubs.acs.org
P Raghavendrachar… - Industrial & engineering …, 1992 - ACS Publications
… This paper reviews the technological aspects of p-xylene oxidation to terephthalic acid and dimethyl terephthalate highlighting the industrial processes, reaction mechanism, and kinetics…
Number of citations: 192 pubs.acs.org
CJM Chin, LC Shih, HJ Tsai, TK Liu - Carbon, 2007 - Elsevier
… of the p-xylene and the hybridization of π electrons between the SWCNT and p-xylene are … Therefore, the as-grown SWCNTs show a higher adsorption capacity for p-xylene than for o-…
Number of citations: 152 www.sciencedirect.com
RAF Tomas, JCM Bordado, JFP Gomes - Chemical Reviews, 2013 - ACS Publications
… p-xylene conversion. The reaction is highly exothermic, releasing 2 × 10 8 J/kg of reacted p-xylene. … Over 98% of the p-xylene is reacted, and the yield to terephthalic acid is greater than …
Number of citations: 336 pubs.acs.org
CL Williams, CC Chang, P Do, N Nikbin… - Acs …, 2012 - ACS Publications
… We investigate here the catalytic conversion of dimethylfuran to p-xylene … p-xylene yield. In addition, we find that Diels–Alder cycloaddition (the first step in conversion of DMF to p-xylene…
Number of citations: 455 pubs.acs.org
M Minceva, AE Rodrigues - Industrial & engineering chemistry …, 2002 - ACS Publications
… also yield p-xylene with purity above 99% but p-xylene recovery under 99%. This means that a part of p-xylene is lost in the raffinate. Therefore, if we want to obtain p-xylene with both …
Number of citations: 135 pubs.acs.org
A Maneffa, P Priecel, JA Lopez‐Sanchez - ChemSusChem, 2016 - Wiley Online Library
… of oxidation of p-xylene3, 4 by the Mid-Century/BP, Witten and Eastman processes,4b making p-xylene both a valuable and very important commodity chemical. Industrially, p-xylene, …
JL Emdee, K Brezinsky, I Glassman - The Journal of Physical …, 1991 - ACS Publications
… Mechanisms for the oxidation of m- and p-xylene were … of the methyl side chains while p-xylene reacts through simultaneous, as … to occur during the oxidation of p-xylene, opens up the …
Number of citations: 92 pubs.acs.org
A Torres‐Knoop, R Krishna… - Angewandte Chemie, 2014 - Wiley Online Library
… low p-xylene content of the feed it is often easier to reach a high productivity with p-xylene-… In a 1 nm system, p-xylene is able to make full use of all the available pore volume and has a …
Number of citations: 110 onlinelibrary.wiley.com
F Vermoortele, M Maes, PZ Moghadam… - Journal of the …, 2011 - ACS Publications
… Para-disubstituted alkylaromatics such as p-xylene are preferentially adsorbed from an isomer … The isolation of p-xylene (pX) from a mixture of xylenes is one of the most important liquid-…
Number of citations: 164 pubs.acs.org

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